Homocapsaicin II

Description

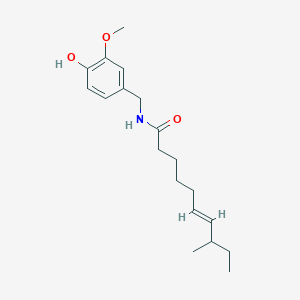

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGZARGNROKAC-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Homocapsaicin II: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocapsaicin II is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus.[1][2] As an analogue of capsaicin, the primary pungent compound in chili peppers, Homocapsaicin II contributes to the overall pungency and shares many of its well-documented biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological effects of Homocapsaicin II, with a focus on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Detailed experimental protocols and data are presented to support researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Structure and Properties

Homocapsaicin II, systematically named (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide, is a lipophilic, colorless, and odorless crystalline to waxy compound.[2][4] Its structure features a vanilloid head group, an amide linkage, and a C10 acyl chain with a double bond at the 6-position and a methyl group at the 8-position.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Homocapsaicin II is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉NO₃ | [4][5] |

| Molecular Weight | 319.44 g/mol | [4] |

| CAS Number | 71240-51-2 | [5] |

| IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | [4] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [5] |

| Predicted Boiling Point | 521.3 ± 50.0 °C at 760 mmHg | |

| Predicted Density | 1.0 ± 0.1 g/cm³ | |

| Predicted Flash Point | 269.1 ± 30.1 °C | |

| Predicted LogP | 4.1 | [4] |

| Scoville Heat Units (SHU) | 8,600,000 | [2] |

Biological Activity and Mechanism of Action

Similar to other capsaicinoids, the primary biological activity of Homocapsaicin II is mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[6] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons, and various chemical ligands.[6][7]

TRPV1 Receptor Activation

The binding of Homocapsaicin II to the TRPV1 receptor induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, most notably calcium (Ca²⁺).[7][8] This influx of Ca²⁺ depolarizes the neuron, triggering the transmission of pain signals to the brain.[3] The initial neuronal excitation is followed by a prolonged period of desensitization, where the neuron becomes refractory to further stimulation. This desensitization is the basis for the analgesic effects of capsaicinoids.[3]

References

- 1. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocapsaicin - Wikipedia [en.wikipedia.org]

- 3. Chemical and Pharmacological Aspects of Capsaicin [mdpi.com]

- 4. Homocapsaicin II | C19H29NO3 | CID 11674147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 8. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuronal Mechanism of Action of Homocapsaicin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocapsaicin II is a naturally occurring capsaicinoid found in chili peppers, belonging to the genus Capsicum. As an analog of capsaicin, the primary pungent compound in chili peppers, Homocapsaicin II contributes to the sensation of heat and pain. Like other capsaicinoids, its primary molecular target in neurons is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This guide provides a detailed overview of the mechanism of action of Homocapsaicin II in neurons, focusing on its interaction with TRPV1 and the subsequent intracellular signaling cascades. Due to a lack of extensive research specifically on Homocapsaicin II, this guide draws upon the well-established mechanisms of capsaicin and other related capsaicinoids to provide a comprehensive understanding.

Core Mechanism of Action: TRPV1 Activation

The principal mechanism of action of Homocapsaicin II in neurons is the activation of the TRPV1 ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[2]

Binding to TRPV1:

Homocapsaicin II, like capsaicin, possesses a vanillyl group, an amide linkage, and a hydrophobic acyl chain, which are crucial for its interaction with the TRPV1 channel. It is believed to bind to a specific pocket on the intracellular side of the channel, formed by transmembrane domains.[3] This binding stabilizes the open conformation of the channel.

Channel Gating and Ion Influx:

Upon binding of Homocapsaicin II, the TRPV1 channel opens, allowing the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[1] This influx of positive ions leads to the depolarization of the neuronal membrane.

Neuronal Depolarization and Action Potential Firing:

The significant influx of cations and subsequent membrane depolarization can reach the threshold required to trigger an action potential. This action potential then propagates along the axon to the central nervous system, where it is interpreted as a sensation of heat and pain.

Quantitative Data

Specific quantitative data for Homocapsaicin II is limited in the scientific literature. However, its pungency is reported to be approximately half that of capsaicin. This suggests a lower potency or efficacy at the TRPV1 receptor. The following table provides a comparison of the potencies of various capsaicinoids, with the potency of Homocapsaicin II being an estimate based on its relative pungency.

| Compound | Scoville Heat Units (SHU) | Estimated EC50 (µM) for TRPV1 Activation |

| Capsaicin | 16,000,000 | ~0.1 - 1.0[2] |

| Dihydrocapsaicin | 16,000,000 | ~0.1 - 1.0 |

| Homocapsaicin II | 8,600,000 | ~0.2 - 2.0 (Estimated) |

| Nordihydrocapsaicin | 9,100,000 | Data not readily available |

| Homodihydrocapsaicin | 8,600,000 | Data not readily available |

Note: EC50 values can vary depending on the experimental system (e.g., cell type, expression system, assay conditions).

Signaling Pathways

The activation of TRPV1 by Homocapsaicin II initiates a cascade of intracellular signaling events.

Figure 1: Signaling pathway of Homocapsaicin II action in a neuron.

Downstream Calcium Signaling: The influx of Ca²⁺ acts as a second messenger, activating various downstream signaling pathways. These can include the activation of protein kinases, phosphatases, and transcription factors, leading to both acute and long-term changes in neuronal function.

Desensitization: Prolonged or repeated exposure to Homocapsaicin II can lead to the desensitization of TRPV1-expressing neurons. This phenomenon, known as tachyphylaxis, results in a reduced response to subsequent stimuli. The mechanisms underlying desensitization are complex and involve Ca²⁺-dependent dephosphorylation of the TRPV1 channel and receptor internalization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of capsaicinoids like Homocapsaicin II.

1. Calcium Imaging Assay for TRPV1 Activation

This assay measures the increase in intracellular calcium concentration following the application of a TRPV1 agonist.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Calcium Indicator Loading: Cells are seeded onto 96-well black-walled, clear-bottom plates. After 24 hours, the culture medium is removed, and the cells are incubated with a fluorescent calcium indicator, such as Fluo-4 AM (2 µM) or Fura-2 AM (5 µM), in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Compound Application: After incubation, the cells are washed to remove the excess dye. A baseline fluorescence is recorded using a fluorescence plate reader or a fluorescence microscope. Homocapsaicin II, dissolved in a vehicle such as DMSO and diluted in the assay buffer, is then added to the wells.

-

Data Acquisition and Analysis: Fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular Ca²⁺. The response is typically quantified as the peak fluorescence change from baseline (ΔF/F₀). Dose-response curves are generated by testing a range of Homocapsaicin II concentrations to determine the EC50 value.

Figure 2: Experimental workflow for a calcium imaging assay.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel in response to Homocapsaicin II.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rodents and cultured, or HEK293 cells expressing TRPV1 are used. Cells are plated on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2) and is brought into contact with a cell to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

Compound Application and Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Homocapsaicin II is applied to the cell via a perfusion system. The resulting ionic currents are recorded using a patch-clamp amplifier and data acquisition software.

-

Data Analysis: The amplitude and kinetics of the inward currents are analyzed. Dose-response curves can be constructed to determine the EC50 for current activation.

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

Homocapsaicin II exerts its effects on neurons primarily through the activation of the TRPV1 ion channel. This interaction leads to a cascade of events, beginning with cation influx and membrane depolarization, and culminating in the generation of action potentials that signal pain and heat to the central nervous system. While specific quantitative data for Homocapsaicin II is not as abundant as for capsaicin, its known relative pungency allows for estimations of its potency. The experimental protocols detailed in this guide provide a framework for the further characterization of Homocapsaicin II and other novel capsaicinoids, which is essential for their potential development as pharmacological tools or therapeutic agents.

References

The Biological Activity of Homocapsaicin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocapsaicin II is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus. As a structural analogue of capsaicin, the primary pungent component in chili peppers, Homocapsaicin II is presumed to share similar biological activities, including interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of Homocapsaicin II, with a focus on its potential as a therapeutic agent. While specific quantitative data for Homocapsaicin II is limited in the current scientific literature, this document consolidates the available information and presents generalized experimental protocols for its further investigation. The primary known signaling pathway, TRPV1 activation, is detailed, along with its implications for various physiological processes.

Introduction

Capsaicinoids are a group of pungent alkaloids produced by plants of the Capsicum genus.[1][2] Among these, capsaicin and dihydrocapsaicin are the most abundant and well-studied.[3] Homocapsaicin II is considered a minor capsaicinoid, contributing to the overall pungency and biological effects of chili pepper extracts.[2][4] Like other capsaicinoids, its structure features a vanilloid head, an amide linkage, and a hydrophobic acyl tail, which are crucial for its interaction with biological targets. The primary molecular target for capsaicinoids is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain sensation, temperature regulation, and inflammation.[5][6]

Physicochemical Properties

A summary of the computed physicochemical properties of Homocapsaicin II is provided in Table 1. This data is essential for understanding its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉NO₃ | PubChem |

| Molecular Weight | 319.4 g/mol | PubChem |

| IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | PubChem |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Biological Activities and Mechanism of Action

The biological activities of Homocapsaicin II are largely inferred from studies on capsaicin and other capsaicinoids due to the limited specific research on this minor analogue. The primary mechanism of action is the activation of the TRPV1 receptor.

TRPV1 Receptor Activation

In silico studies suggest that Homocapsaicin, like capsaicin, can bind to and activate the TRPV1 receptor.[2] This non-selective cation channel is predominantly expressed in sensory neurons and is involved in the transduction of noxious stimuli, including heat and protons.

Signaling Pathway:

The binding of Homocapsaicin II to the TRPV1 receptor is predicted to initiate a cascade of intracellular events.

References

- 1. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

An In-depth Technical Guide to Homocapsaicin II (CAS Number: 71240-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocapsaicin II is a naturally occurring capsaicinoid, a class of compounds responsible for the pungency of chili peppers (Capsicum species).[1] As an analogue of capsaicin, the most abundant capsaicinoid, Homocapsaicin II shares similar irritant properties and engages with the same primary molecular target, the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] This receptor is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in pain perception and thermoregulation.[2] While present in smaller quantities than capsaicin, typically around 1% of the total capsaicinoid content, Homocapsaicin II contributes to the overall pungency and biological activity of chili pepper extracts.[1] Its chemical formula is C₁₉H₂₉NO₃, and it is also known by its IUPAC name, (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide.[3] This document provides a comprehensive technical overview of Homocapsaicin II, including its physicochemical properties, biological activity, relevant experimental protocols, and associated signaling pathways.

Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties of Homocapsaicin II is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 71240-51-2 | |

| Molecular Formula | C₁₉H₂₉NO₃ | [3] |

| Molecular Weight | 319.45 g/mol | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide | |

| Pungency (Scoville Heat Units) | 8,600,000 SHU | [1] |

Pharmacological Data

Homocapsaicin II, like other capsaicinoids, exerts its biological effects primarily through the activation of the TRPV1 receptor. While specific quantitative pharmacological data for Homocapsaicin II is limited in publicly available literature, the data for the closely related and well-studied capsaicin is provided for reference in Table 2. It is important to note that Homocapsaicin II has approximately half the pungency of capsaicin.[1]

| Parameter | Value (for Capsaicin) | Reference |

| TRPV1 Agonist Activity | Potent Agonist | [4] |

| EC₅₀ for TRPV1 Activation | ~2.2 µM | [5] |

| Binding Affinity (Ka) for TRPV1 | ~10⁶ M⁻¹ | [6] |

Experimental Protocols

Synthesis of (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide (Capsaicin Analogue)

Principle: This synthesis involves the acylation of 4-hydroxy-3-methoxybenzylamine with 8-methylnon-trans-6-enoyl chloride.[7]

Materials:

-

4-hydroxy-3-methoxybenzylamine

-

8-methylnon-trans-6-enoyl chloride

-

Pyridine

-

Diethyl ether

-

Water

Procedure:

-

Dissolve 4.7 parts of 4-hydroxy-3-methoxybenzylamine in 25 parts of diethyl ether in a suitable reaction vessel.

-

To this solution, add 5.7 parts of 8-methylnon-trans-6-enoyl chloride and 0.2 parts of pyridine.

-

Stir the mixture at room temperature for 4 hours.

-

After the reaction period, add 10 parts of water to the mixture and stir for 5 minutes.

-

Allow the mixture to stand for 5 minutes to allow for phase separation.

-

Separate and discard the lower aqueous layer.

-

Remove the diethyl ether from the organic layer under reduced pressure to obtain the crude product.

-

The purity of the synthesized (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide can be determined by High-Performance Liquid Chromatography (HPLC).[7]

Quantification of Capsaicinoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of capsaicinoids, including Homocapsaicin II, from various samples.

Principle: Capsaicinoids are extracted from the sample matrix using an organic solvent and then separated and quantified using reverse-phase HPLC with UV or fluorescence detection.[8][9]

Materials:

-

Sample containing capsaicinoids (e.g., chili pepper extract, food product)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Capsaicinoid standards (including Homocapsaicin II if available, or capsaicin for relative quantification)

-

C18 HPLC column

-

HPLC system with UV or fluorescence detector

Procedure:

-

Sample Extraction:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the capsaicinoids with a suitable solvent such as methanol or acetonitrile. This can be done through maceration, sonication, or Soxhlet extraction.

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[9]

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Prepare the mobile phase. A common mobile phase is a gradient of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%).[9] A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the more hydrophobic capsaicinoids.

-

Set the detector wavelength. For UV detection, 280 nm is commonly used.[10] For fluorescence detection, an excitation wavelength of 280 nm and an emission wavelength of 338 nm can be used for enhanced sensitivity.

-

Inject a known volume of the filtered sample extract and the standard solutions into the HPLC system.

-

Identify the peaks corresponding to the different capsaicinoids based on their retention times compared to the standards.

-

Quantify the amount of each capsaicinoid by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of Homocapsaicin II on a cell line in culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[11]

Materials:

-

Human cell line (e.g., HepG2, A549)

-

Cell culture medium appropriate for the chosen cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Homocapsaicin II (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Homocapsaicin II in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Homocapsaicin II. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours at 37°C.

-

During this incubation, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the wells at a wavelength of around 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of Homocapsaicin II compared to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.[12]

-

Mandatory Visualization

Signaling Pathway

Experimental Workflow

Logical Relationship

References

- 1. Homocapsaicin - Wikipedia [en.wikipedia.org]

- 2. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homocapsaicin II | C19H29NO3 | CID 11674147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Capsaicin | (E)-Capsaicin | TRPV1 agonist | TargetMol [targetmol.com]

- 5. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Development and Experimental Application of an HPLC Procedure for the Determination of Capsaicin and Dihydrocapsaicin in Serum Samples from Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Capsaicin quantification [bio-protocol.org]

- 10. www1.lasalle.edu [www1.lasalle.edu]

- 11. scielo.br [scielo.br]

- 12. dergipark.org.tr [dergipark.org.tr]

The Pharmacology of Homocapsaicin II: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature with specific pharmacological data on Homocapsaicin II is limited. This guide provides a comprehensive overview based on the well-studied pharmacology of capsaicinoids, primarily using capsaicin as a reference compound due to its structural and functional similarity. The information presented herein is intended for research and drug development professionals.

Introduction to Homocapsaicin II

Homocapsaicin II is a naturally occurring capsaicinoid found in plants of the Capsicum genus, commonly known as chili peppers[1]. As an analogue of capsaicin, the most abundant and well-studied capsaicinoid, Homocapsaicin II contributes to the pungent or "hot" sensation associated with the consumption of these plants[2]. It is a minor component of the total capsaicinoid content, typically constituting about 1% of the mixture[2][3]. Chemically, it is a lipophilic, crystalline to waxy compound that is colorless and odorless in its pure form[2][4].

The pungency of capsaicinoids is quantified using the Scoville scale, and Homocapsaicin II has a rating of 8,600,000 Scoville Heat Units (SHU), indicating it is a potent irritant, albeit with approximately half the pungency of pure capsaicin[2]. This high level of bioactivity suggests a strong interaction with sensory neurons, which is the basis of its pharmacological effects.

Mechanism of Action: The TRPV1 Receptor

The primary molecular target for Homocapsaicin II and other capsaicinoids is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons[5][6].

Signaling Pathway of TRPV1 Activation

Activation of the TRPV1 receptor by a capsaicinoid agonist like Homocapsaicin II initiates a cascade of events leading to the sensation of pain and heat. The binding of the agonist to the intracellular side of the channel triggers a conformational change, opening a pore that is permeable to cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺)[5][7]. The influx of these ions leads to the depolarization of the neuronal membrane, which, if it reaches the threshold, generates an action potential that propagates to the central nervous system, where it is interpreted as a noxious stimulus[5].

Prolonged activation of TRPV1 by capsaicinoids leads to a state of "defunctionalization" or desensitization of the sensory nerve fibers. This is characterized by a loss of responsiveness to the initial stimulus and other noxious stimuli, which forms the basis for the analgesic properties of capsaicinoids[1].

Quantitative Pharmacological Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Scoville Heat Units (SHU) |

| Homocapsaicin II | C₁₉H₂₉NO₃ | 319.44 | 8,600,000[2][4] |

| Capsaicin | C₁₈H₂₇NO₃ | 305.41 | 16,000,000[1] |

Pharmacokinetics

There is a lack of specific pharmacokinetic data for Homocapsaicin II. The pharmacokinetic profile of capsaicin, however, has been studied and provides a likely model for other capsaicinoids.

Capsaicin is readily absorbed through the skin and from the gastrointestinal tract[8][9]. After oral administration, it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and has a relatively short half-life[10]. When applied topically, capsaicin is metabolized more slowly in the skin, allowing for localized and prolonged effects[10].

The table below presents a summary of pharmacokinetic parameters for capsaicin from a study involving topical administration of a high-concentration patch.

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 1.86 ng/mL | |

| Tmax (Time to Cmax) | 47.08 ± 1.99 min | |

| AUC (Area Under the Curve) | 7.42 ng·h/mL | |

| Elimination Half-life | 1.64 hours |

Experimental Protocols

The study of Homocapsaicin II would follow protocols similar to those used for other capsaicinoids. These can be broadly categorized into extraction and purification, and pharmacological characterization.

Extraction and Purification of Capsaicinoids

A general protocol for the extraction and purification of capsaicinoids from Capsicum fruits involves the following steps:

-

Sample Preparation: Dried chili peppers are ground into a fine powder.

-

Solvent Extraction: The powder is macerated in an organic solvent such as ethanol, methanol, or acetone to extract the capsaicinoids. This can be enhanced using methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).

-

Filtration and Concentration: The mixture is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude oleoresin.

-

Purification: The crude extract is further purified using chromatographic techniques. Column chromatography with silica gel or reverse-phase resins is commonly employed to separate the different capsaicinoids[11][12]. High-performance liquid chromatography (HPLC) can be used for final purification and quantification[13].

Pharmacological Characterization

In Vitro Assays:

-

TRPV1 Receptor Binding Assays: To determine the binding affinity of Homocapsaicin II for the TRPV1 receptor, competitive binding assays can be performed using a radiolabeled ligand, such as [³H]-resiniferatoxin.

-

Functional Assays: The functional activity of Homocapsaicin II at the TRPV1 receptor can be assessed by measuring changes in intracellular calcium concentrations in cells expressing the receptor. This is typically done using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) and a fluorescence plate reader or microscope[14]. Patch-clamp electrophysiology can also be used to measure the ion currents elicited by Homocapsaicin II.

In Vivo Studies:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Homocapsaicin II, the compound can be administered to laboratory animals (e.g., rats, mice) via various routes (oral, topical, intravenous). Blood and tissue samples are collected at different time points and the concentration of the compound is measured using LC-MS/MS[15].

-

Analgesia Models: The analgesic effects of Homocapsaicin II can be evaluated in animal models of pain, such as the hot plate test, tail-flick test, or models of inflammatory or neuropathic pain.

Potential Therapeutic Applications

Given its presumed mechanism of action through the TRPV1 receptor, Homocapsaicin II likely shares the therapeutic potential of other capsaicinoids. These include:

-

Analgesia: Topical application of capsaicin is approved for the treatment of neuropathic pain, such as post-herpetic neuralgia, and musculoskeletal pain[1]. Homocapsaicin II could potentially be developed for similar indications.

-

Anti-inflammatory Effects: Capsaicinoids have been shown to possess anti-inflammatory properties, although the exact mechanisms are still under investigation[10].

-

Weight Management: Activation of TRPV1 can increase thermogenesis and fat oxidation, suggesting a potential role for capsaicinoids in weight management[6].

Conclusion

Homocapsaicin II is a potent, naturally occurring capsaicinoid that, despite being less abundant than capsaicin, contributes significantly to the pungency of chili peppers. Its pharmacology is intrinsically linked to the activation of the TRPV1 receptor, a key player in pain and temperature sensation. While specific pharmacological and pharmacokinetic data for Homocapsaicin II are currently lacking, the extensive research on capsaicin provides a solid framework for understanding its mechanism of action and therapeutic potential. Further research is warranted to fully characterize the pharmacological profile of Homocapsaicin II and to explore its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a roadmap for such future investigations.

References

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. Homocapsaicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Homocapsaicin [chemeurope.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Capsaicin: A Two-Decade Systematic Review of Global Research Output and Recent Advances Against Human Cancer [frontiersin.org]

- 10. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and Purification of Capsaicin from Capsicum Oleoresin Using a Combination of Tunable Aqueous Polymer-Phase Impregnated Resin (TAPPIR) Extraction and Chromatography Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Interaction of Homocapsaicin II with the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and a variety of chemical ligands. Among these ligands are the capsaicinoids, a group of compounds responsible for the pungency of chili peppers. This technical guide provides a comprehensive overview of the interaction between a specific capsaicinoid, Homocapsaicin II, and the TRPV1 receptor. It details the molecular mechanisms of activation, downstream signaling cascades, and methodologies for experimental investigation. While specific quantitative data for Homocapsaicin II is limited in publicly available literature, this guide presents comparative data for closely related capsaicinoids to provide a functional context.

Introduction to TRPV1 and Capsaicinoids

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a homotetrameric channel protein predominantly expressed in primary sensory neurons, where it plays a crucial role in the sensation of pain and heat.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, eliciting a sensation of pain and heat.[1][3]

Capsaicinoids are a class of pungent compounds found in chili peppers of the Capsicum genus.[4] The most well-known of these is capsaicin. Homocapsaicin II is a naturally occurring capsaicinoid, though typically found in lower concentrations than capsaicin.[1] Like other capsaicinoids, it is characterized by a vanillyl group, an amide linkage, and a fatty acid tail.[1]

Molecular Interaction of Homocapsaicin II and TRPV1

Binding Site

Capsaicinoids bind to a pocket located on the intracellular side of the TRPV1 channel, formed by transmembrane segments S3, S4, and the S4-S5 linker.[3][5] Key amino acid residues within this pocket are crucial for the binding and activation of the channel by capsaicinoids.

Mechanism of Activation

The binding of a capsaicinoid molecule to the TRPV1 receptor induces a conformational change in the channel, leading to its opening.[5] This process is thought to involve a "pull-and-contact" mechanism where the vanillyl head of the capsaicinoid interacts with specific residues, causing a movement of the S4-S5 linker and subsequent opening of the channel pore.[6]

Quantitative Data on Capsaicinoid-TRPV1 Interaction

Specific quantitative data for the interaction of Homocapsaicin II with the TRPV1 receptor, such as EC50, IC50, and binding affinity (Kd), are not extensively reported in peer-reviewed literature. However, data for other closely related capsaicinoids provide a valuable comparative framework.

| Compound | EC50 (µM) | Relative Potency (to Capsaicin) | Reference |

| Capsaicin | ~0.29 - 2.2 | 1 | [2][7] |

| Dihydrocapsaicin | Similar to Capsaicin | ~1 | [4] |

| Nordihydrocapsaicin | Similar to Capsaicin | ~1 | [4] |

| Homodihydrocapsaicin | Lower than Capsaicin | ~0.5 | [4] |

| Homocapsaicin II | Data not available | ~0.5 (estimated based on pungency) | [4] |

| Compound | IC50 (µM) | Notes | Reference |

| Capsazepine (Antagonist) | ~0.4 | Competitive antagonist | [8] |

| Ruthenium Red (Antagonist) | ~0.2 | Pore blocker | [7] |

| Homocapsaicin II | Data not available | Not typically characterized as an antagonist |

Signaling Pathways Downstream of TRPV1 Activation

Activation of the TRPV1 receptor by an agonist like Homocapsaicin II initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. These pathways are integral to the cellular responses to noxious stimuli and are key areas of interest for therapeutic intervention.

Primary Signaling Events

The initial influx of Ca2+ through the opened TRPV1 channel acts as a second messenger, triggering a variety of downstream pathways.

Major Downstream Signaling Cascades

The increase in intracellular calcium concentration activates several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the activation of transcription factors like NF-κB.[5][9][10]

Experimental Protocols for Studying Homocapsaicin II-TRPV1 Interaction

Investigating the interaction between Homocapsaicin II and the TRPV1 receptor requires specialized cellular and electrophysiological techniques. The following are detailed protocols for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist application.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human or rodent TRPV1, or primary dorsal root ganglion (DRG) neurons.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Pull glass micropipettes to a resistance of 3-5 MΩ.

-

Establish a gigaohm seal on a single cell.

-

Rupture the membrane to obtain the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Record baseline currents.

-

Perfuse the cell with varying concentrations of Homocapsaicin II dissolved in the external solution.

-

Record the inward currents elicited by the agonist.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Construct a dose-response curve and fit it with the Hill equation to determine the EC50 value.[7]

-

Intracellular Calcium Imaging

This method measures the increase in intracellular calcium concentration upon TRPV1 activation.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Plate TRPV1-expressing cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells with the salt solution to remove excess dye.[11][12]

-

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Acquire baseline fluorescence images.

-

Add a solution of Homocapsaicin II at the desired concentration to the dish.

-

Continuously record fluorescence images to capture the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual cells over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

-

Plot the change in fluorescence (or ratio) as a function of time.

-

Determine the peak response for each concentration and construct a dose-response curve to calculate the EC50.[13]

-

Conclusion

Homocapsaicin II, as a naturally occurring capsaicinoid, is an important agonist of the TRPV1 receptor. While specific quantitative data on its interaction remain to be fully elucidated, its mechanism of action is well-understood within the broader context of capsaicinoid-TRPV1 interactions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific properties of Homocapsaicin II and other novel TRPV1 modulators. A deeper understanding of these interactions is crucial for the development of new therapeutic agents targeting pain, inflammation, and other conditions involving TRPV1 signaling.

References

- 1. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 3. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 4. Capsaicin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [nanion.de]

- 9. Regulation of transient receptor potential cation channel subfamily V1 protein synthesis by the phosphoinositide 3-kinase/Akt pathway in colonic hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reciprocal regulation among TRPV1 channels and phosphoinositide 3-kinase in response to nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Solubility of Homocapsaicin II in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocapsaicin II, a naturally occurring capsaicinoid found in chili peppers, is a compound of significant interest in the pharmaceutical and food industries due to its characteristic pungency and potential therapeutic applications.[1] Like other capsaicinoids, its efficacy in various formulations is intrinsically linked to its solubility. This technical guide provides a comprehensive overview of the solubility of Homocapsaicin II in organic solvents, drawing upon available data for closely related capsaicinoids to infer its solubility profile. The document details experimental protocols for solubility determination and explores the molecular interactions governing the dissolution process.

Introduction to Homocapsaicin II

Homocapsaicin II is a structural analog of capsaicin, the most abundant capsaicinoid in chili peppers.[2] It contributes to the overall pungency of the fruit and shares similar irritant properties.[2] Chemically, it is a lipophilic, colorless, and odorless crystalline to waxy compound.[2] Its structure, like other capsaicinoids, features a vanilloid head, an amide linkage, and a hydrophobic acyl chain, which dictates its solubility characteristics. While specific quantitative solubility data for Homocapsaicin II is scarce in publicly available literature, its structural similarity to capsaicin allows for informed estimations of its behavior in various organic solvents. General sources state that Homocapsaicin II is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Inferred Solubility of Homocapsaicin II in Organic Solvents

Due to the limited availability of direct quantitative solubility data for Homocapsaicin II, the following table summarizes the solubility of capsaicin, its closest structural analog, in a range of organic solvents. It is anticipated that Homocapsaicin II will exhibit a similar solubility pattern. The general rule of "like dissolves like" applies, with capsaicinoids showing good solubility in polar aprotic and polar protic organic solvents.

Table 1: Quantitative Solubility of Capsaicin in Various Organic Solvents

| Solvent | Chemical Formula | Type | Solubility of Capsaicin | Temperature (°C) |

| Ethanol | C₂H₅OH | Polar Protic | ≥ 30 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | ≥ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | ≥ 30 mg/mL | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | High (Efficient for extraction) | Not Specified |

| Acetonitrile | CH₃CN | Polar Aprotic | High (Efficient for extraction) | Not Specified |

| n-Butanol | C₄H₉OH | Polar Protic | High (Reported as best dissolving effect) | 20 - 60 |

| Methanol | CH₃OH | Polar Protic | Good | Not Specified |

| Ether | (C₂H₅)₂O | Nonpolar | Soluble | Not Specified |

| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified |

| Chloroform | CHCl₃ | Nonpolar | Good (Used for extraction) | Not Specified |

| Hexane | C₆H₁₄ | Nonpolar | Low (Used for extraction) | Not Specified |

Note: The data for ethanol, DMSO, and DMF is from Cayman Chemical product information for capsaicin.[3] The qualitative descriptions for acetone, acetonitrile, n-butanol, methanol, ether, benzene, chloroform, and hexane are based on various studies on capsaicinoid extraction and solubility.[4][5][6][7]

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like Homocapsaicin II in organic solvents. These protocols can be adapted for specific laboratory settings and equipment.

Equilibrium Solubility Method

This method involves creating a saturated solution of the solute in the solvent and then determining the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the equilibrium solubility determination method.

Gravimetric Method

A simpler, though potentially less precise, method involves evaporating the solvent from a saturated solution and weighing the remaining solute.

Methodology:

-

Prepare a saturated solution of Homocapsaicin II in the desired organic solvent at a specific temperature as described in the equilibrium method (steps 1-3).

-

Accurately measure a specific volume of the clear supernatant into a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven or under a gentle stream of inert gas) to avoid degradation of the compound.

-

Once the solvent is fully evaporated, weigh the container with the dried Homocapsaicin II residue.

-

Calculate the mass of the dissolved Homocapsaicin II by subtracting the initial weight of the container.

-

Express the solubility as mass of solute per volume of solvent (e.g., g/100 mL).

Signaling Pathway of Capsaicinoids

Homocapsaicin II, as a capsaicinoid, is expected to exert its biological effects primarily through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel. Activation of TRPV1 by capsaicinoids leads to a sensation of heat and pain.

TRPV1 Signaling Pathway

Caption: Simplified signaling pathway of Homocapsaicin II via the TRPV1 receptor.

Conclusion

While direct quantitative solubility data for Homocapsaicin II remains a gap in the scientific literature, a strong inference of its solubility profile can be drawn from the extensive data available for capsaicin. Homocapsaicin II is expected to be readily soluble in polar organic solvents such as ethanol, DMSO, acetone, and acetonitrile, and less soluble in nonpolar solvents. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility of Homocapsaicin II in solvents relevant to their specific applications. Understanding the solubility of this pungent compound is a critical step in harnessing its potential in both the food and pharmaceutical sectors.

References

- 1. Homocapsaicin II | CAS#:71240-51-2 | Chemsrc [chemsrc.com]

- 2. Homocapsaicin - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Capsaicin - Wikipedia [en.wikipedia.org]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

The Role of Homocapsaicin II in Capsicum annuum: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of Homocapsaicin II, a minor capsaicinoid found in Capsicum annuum. While present in much lower concentrations than capsaicin and dihydrocapsaicin, Homocapsaicin II contributes to the overall pungency profile and exhibits significant biological activity, primarily through interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This guide details its biosynthesis, physicochemical properties, and methods for its extraction and quantification. Furthermore, it explores the molecular mechanisms of its action and its potential applications in research and drug development, providing researchers, scientists, and pharmaceutical professionals with a detailed resource on this specific bioactive compound.

Introduction to Capsaicinoids and Homocapsaicin II

The genus Capsicum, commonly known as chili peppers, produces a group of pungent lipophilic alkaloids called capsaicinoids.[1] These compounds are responsible for the characteristic "heat" or spiciness of the fruit. While capsaicin and dihydrocapsaicin are the most abundant, constituting approximately 90% of the total capsaicinoid content, several other analogues exist in minor concentrations.[1][2]

Homocapsaicin II is one such minor capsaicinoid, accounting for about 1% of the total capsaicinoid mixture.[3] It is an analog and congener of capsaicin.[3] Structurally, it is identified by the IUPAC name (6E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methyldec-6-enamide.[3] Like other capsaicinoids, it is a colorless, odorless, crystalline to waxy compound.[3] Despite its relatively low abundance, its high pungency and interaction with key cellular receptors make it a compound of interest for its physiological and pharmacological effects.[1][4]

Biosynthesis of Homocapsaicin II in Capsicum annuum

The biosynthesis of capsaicinoids is a complex process occurring in the epidermal cells of the fruit's placenta.[5] The pathway involves the convergence of two primary metabolic routes: the phenylpropanoid pathway, which produces the vanillylamine moiety, and the branched-chain fatty acid pathway, which synthesizes the acyl group.[2]

For Homocapsaicin II, the specific acyl group is 8-methyldec-6-enoyl-CoA, which is derived from the amino acid valine or leucine.[6] The final step involves the condensation of this specific acyl-CoA with vanillylamine, a reaction catalyzed by the enzyme capsaicin synthase. This process is genetically controlled, with the Pun1 locus playing a critical regulatory role.[7]

Caption: Biosynthesis pathway of Homocapsaicin II in Capsicum annuum.

Physicochemical Properties and Quantitative Data

Homocapsaicin II is a pungent compound, though less so than capsaicin. Its pungency is rated on the Scoville scale, which measures the perceived heat of chili peppers and their constituent compounds.

Table 1: Physicochemical and Pungency Data for Major Capsaicinoids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Pungency (Scoville Heat Units - SHU) | Relative Abundance |

|---|---|---|---|---|

| Capsaicin | C18H27NO3 | 305.41 | 16,000,000 | ~69%[8] |

| Dihydrocapsaicin | C18H29NO3 | 307.43 | 16,000,000 | ~22%[8] |

| Homocapsaicin II | C19H29NO3 | 319.44 | 8,600,000 [3] | ~1% [3][8] |

| Nordihydrocapsaicin | C17H27NO3 | 293.40 | 9,100,000 | ~7%[8] |

| Homodihydrocapsaicin | C19H31NO3 | 321.46 | 8,600,000 | ~1%[8] |

The concentration of Homocapsaicin II, like other capsaicinoids, varies significantly depending on the Capsicum annuum variety, fruit maturity, and growing conditions.[9] Quantitative analysis typically shows it as a minor peak in chromatograms relative to capsaicin and dihydrocapsaicin.

Table 2: Example Quantitative Data of Capsaicinoids in Capsicum annuum Varieties

| Variety | Capsaicin (g/kg DW) | Dihydrocapsaicin (g/kg DW) | Nordihydrocapsaicin (g/kg DW) | Homocapsaicin II (g/kg DW) | Total Capsaicinoids (g/kg DW) |

|---|---|---|---|---|---|

| Dzuljunska Sipka | 26.50 ± 0.35 | 11.80 ± 0.15 | 2.45 ± 0.04 | Not specified, but present | 40.75 ± 0.54[1] |

| Cayenne | 14.50 ± 0.19 | 6.50 ± 0.08 | 1.35 ± 0.02 | Not specified, but present | 22.35 ± 0.29[1] |

| Friariello | 0.08 ± 0.00 | 0.04 ± 0.00 | 0.01 ± 0.00 | Not specified, but present | 0.13 ± 0.00[1] |

(Note: Data adapted from a study where minor capsaicinoids were identified but not always individually quantified in the final table.[1] Their presence contributes to the total.)

Experimental Protocols

The accurate quantification of Homocapsaicin II requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.[10][11]

Protocol: Extraction of Capsaicinoids from Capsicum Fruit

-

Sample Preparation: Dry mature Capsicum annuum fruits at 50-60°C for several days until brittle. Remove stems and grind the entire dried fruit (pericarp, placenta, and seeds) into a fine powder.[12][13]

-

Extraction:

-

Weigh approximately 20-100 mg of the dried powder into a centrifuge tube.[12]

-

Add 3-10 mL of an appropriate organic solvent. Acetonitrile is highly effective and provides clean extracts.[10] Methanol or ethanol can also be used.[12][14]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the tube in an ultrasonic bath for 15-30 minutes to ensure complete extraction.

-

Centrifuge the mixture at 7,500-10,000 rpm for 10 minutes to pellet the solid material.[12][13]

-

-

Final Sample: Carefully collect the supernatant. Filter it through a 0.22 or 0.45 µm syringe filter into an HPLC vial for analysis.[14]

Protocol: Quantification by HPLC-UV

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector.[14]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[11][14] A common mobile phase is a 50:50 mixture of water and acetonitrile.[14]

-

Detection: UV absorbance is monitored at 280 nm.[14]

-

Quantification: Create a standard curve using a certified Homocapsaicin II reference standard. Identify the Homocapsaicin II peak in the sample chromatogram by its retention time compared to the standard. Calculate the concentration based on the peak area and the standard curve.

Caption: Experimental workflow for Homocapsaicin II extraction and quantification.

Mechanism of Action and Physiological Role

The primary mechanism of action for Homocapsaicin II, like other capsaicinoids, is its function as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This receptor is a non-selective cation channel predominantly expressed on the sensory neurons that transmit pain and temperature signals.[2][8]

-

Binding and Activation: Due to its lipophilic nature, Homocapsaicin II can cross the cell membrane and bind to a specific site on the intracellular domain of the TRPV1 receptor.[15]

-

Cation Influx: This binding event induces a conformational change in the receptor, opening its channel pore. This allows an influx of cations, primarily calcium (Ca²⁺), into the neuron.[8][15]

-

Depolarization and Sensation: The rapid influx of positive ions depolarizes the neuron, triggering an action potential that is transmitted to the brain and perceived as a burning or painful sensation.[8]

-

Downstream Signaling: The increase in intracellular Ca²⁺ acts as a crucial second messenger, activating various downstream signaling pathways. These can include the activation of protein kinases, which can lead to effects on gene expression, inflammation, and cellular metabolism.[15][16] In silico studies suggest that Homocapsaicin II may achieve even higher binding values to the TRPV1 receptor than dihydrocapsaicin, indicating a potent interaction.[1]

Caption: TRPV1 receptor signaling pathway activated by Homocapsaicin II.

Pharmacological Significance and Drug Development

Although a minor component, Homocapsaicin II contributes to the overall bioactivity of Capsicum extracts. Its ability to potently activate the TRPV1 receptor makes it relevant to the same therapeutic areas as capsaicin. The effects of capsaicinoids, mediated through TRPV1, include:

-

Analgesia: Prolonged activation of TRPV1-expressing neurons can lead to their desensitization, effectively blocking pain signals. This is the basis for topical capsaicin formulations used to treat neuropathic pain.[4][8]

-

Anti-inflammatory Effects: Capsaicinoids can modulate inflammatory pathways. Studies on capsaicin show it can inhibit the secretion of inflammatory cytokines by suppressing pathways like NF-κB and MAPK.[16]

-

Antioxidant and Metabolic Health: Capsaicinoids possess antioxidant properties and have been studied for their potential benefits in metabolic health, including promoting weight loss and improving cardiovascular parameters.[1][4]

Given its strong interaction with the TRPV1 receptor, Homocapsaicin II is a valuable molecule for drug development.[1] Synthesizing and isolating this specific analog could lead to the development of novel analgesics or anti-inflammatory agents with potentially different pharmacokinetic or pharmacodynamic profiles compared to capsaicin.

Conclusion

Homocapsaicin II is a significant, albeit minor, capsaicinoid in Capsicum annuum. It plays a distinct role in the pungency and overall pharmacological profile of chili peppers through its potent activation of the TRPV1 receptor. Understanding its specific biosynthesis, developing precise analytical methods for its quantification, and elucidating its downstream signaling effects are crucial for fully harnessing its potential. For researchers and drug developers, Homocapsaicin II represents an interesting target for creating new therapeutic agents, particularly in the fields of pain management and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homocapsaicin - Wikipedia [en.wikipedia.org]

- 4. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genome-Wide Identification and Capsaicinoid Biosynthesis-Related Expression Analysis of the R2R3-MYB Gene Family in Capsicum annuum L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capsaicinoids, Polyphenols and Antioxidant Activities of Capsicum annuum: Comparative Study of the Effect of Ripening Stage and Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Capsaicin - Wikipedia [en.wikipedia.org]

- 9. notulaebotanicae.ro [notulaebotanicae.ro]

- 10. scispace.com [scispace.com]

- 11. shabaopenwu.com [shabaopenwu.com]

- 12. dspace.vut.cz [dspace.vut.cz]

- 13. biochemjournal.com [biochemjournal.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Homocapsaicin II (C19H29NO3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocapsaicin II is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus.[1] As an analogue of capsaicin, the compound responsible for the pungency of chili peppers, Homocapsaicin II contributes to the overall heat sensation.[2] While less abundant than capsaicin and dihydrocapsaicin, it is of significant interest to researchers in the fields of pharmacology and drug development due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[3] This technical guide provides a comprehensive overview of the molecular and functional characteristics of Homocapsaicin II, including its physicochemical properties, biological activity, and relevant experimental protocols.

It is important to note that the molecular formula for Homocapsaicin II is C19H29NO3 , not C18H29NO3 as sometimes erroneously reported. The latter formula corresponds to capsaicin and dihydrocapsaicin.[1][4]

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for Homocapsaicin II. Much of the available data is computed, with limited experimentally determined values.

Table 1: General Physicochemical Properties of Homocapsaicin II

| Property | Value | Source |

| Molecular Formula | C19H29NO3 | [1][4] |

| Molecular Weight | 319.44 g/mol | |

| CAS Number | 71240-51-2 | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 64.5 - 65.5 °C (for Homocapsaicin) | [4] |

| Storage Condition | 2-8°C |

Table 2: Computed Physicochemical Properties of Homocapsaicin II

| Property | Value | Source |

| XLogP3 | 4.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Exact Mass | 319.21474379 g/mol | [1] |

| Topological Polar Surface Area | 58.6 Ų | [1] |

| Heavy Atom Count | 23 | [1] |

Table 3: Spectroscopic Data for Homocapsaicin II

| Spectroscopic Data | Details | Source |

| GC-MS | A reference mass spectrum is available in the PubChem database (F-52-8468-0). | [1] |

| ¹³C NMR | Spectral data is available from John Wiley & Sons, Inc. | [1] |

| IR Spectra | A vapor phase IR spectrum is available in the PubChem database. | [1] |

Biological Activity and Signaling Pathways

The primary biological target of Homocapsaicin II, like other capsaicinoids, is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3] TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.

TRPV1 Activation and Downstream Signaling

Activation of the TRPV1 channel by Homocapsaicin II leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of heat and pain.

The downstream signaling cascade following TRPV1 activation is complex and can involve several key intracellular players. While specific studies on Homocapsaicin II are limited, the general pathway for capsaicinoids is understood to involve:

-

Calcium Influx: The initial and most critical event is the influx of extracellular calcium.

-

Activation of Second Messengers: The rise in intracellular calcium can activate various downstream signaling molecules, including Protein Kinase C (PKC) and Protein Kinase A (PKA).

-

Modulation of Other Ion Channels: The depolarization and calcium influx can modulate the activity of other ion channels, further influencing neuronal excitability.

-

Neurotransmitter Release: In the central nervous system, TRPV1 activation can trigger the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), from the central terminals of sensory neurons.

Below is a DOT script for a diagram illustrating the generalized TRPV1 signaling pathway activated by capsaicinoids like Homocapsaicin II.

Caption: Generalized TRPV1 signaling pathway activated by Homocapsaicin II.

Experimental Protocols

Extraction and Purification of Capsaicinoids from Capsicum Fruits

This protocol outlines a general procedure for the extraction and purification of capsaicinoids.[5]

-

Sample Preparation: Dry the Capsicum fruit material at 60°C and grind it into a fine powder.

-

Soxhlet Extraction:

-

Place 10 g of the powdered sample into a cellulose thimble.

-

Extract with 200 mL of ethanol in a Soxhlet apparatus for 6 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude oleoresin.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Dissolve the crude oleoresin in a minimal amount of the mobile phase used for HPLC analysis.

-

Condition a C18 SPE cartridge with methanol followed by the mobile phase.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove less polar compounds.

-

Elute the capsaicinoids with a more polar solvent, such as methanol or acetonitrile.

-

Collect the eluate and evaporate the solvent.

-

Caption: General workflow for the extraction and purification of capsaicinoids.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method for the quantitative analysis of capsaicinoids.[6][7]

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with formic or acetic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 280 nm.

-

Quantification: Based on a calibration curve generated from a certified reference standard of Homocapsaicin II.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can also be used for the identification and quantification of capsaicinoids.[8]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-400.

-

Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum.

-

Conclusion

Homocapsaicin II is a minor but significant capsaicinoid with the potential for further investigation in drug discovery and development, primarily due to its activity at the TRPV1 receptor. This technical guide has summarized the currently available information on its physicochemical properties, biological activity, and analytical methodologies. It is important to underscore the need for more specific experimental research on Homocapsaicin II to fully elucidate its pharmacological profile and to develop and validate detailed experimental protocols for its synthesis, isolation, and quantification. As research in the field of capsaicinoids continues, a more detailed understanding of the specific roles and properties of individual analogues like Homocapsaicin II will undoubtedly emerge.

References

- 1. Homocapsaicin II | C19H29NO3 | CID 11674147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Homocapsaicin - Wikipedia [en.wikipedia.org]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Homocapsaicin | C19H29NO3 | CID 6442566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Extraction and Purification of Capsaicin from Capsicum Oleoresin Using a Combination of Tunable Aqueous Polymer-Phase Impregnated Resin (TAPPIR) Extraction and Chromatography Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shabaopenwu.com [shabaopenwu.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

physical and chemical properties of Homocapsaicin II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocapsaicin II is a naturally occurring capsaicinoid found in chili peppers of the Capsicum genus.[1][2] As an analogue of capsaicin, the compound responsible for the pungent heat of chili peppers, Homocapsaicin II contributes to the overall pungency and shares many of its biological activities.[1] It is a minor capsaicinoid, typically accounting for about 1% of the total capsaicinoid content.[1] This technical guide provides a detailed overview of the physical and chemical properties, analytical methodologies, and known biological mechanisms of Homocapsaicin II.

Physical and Chemical Properties

Homocapsaicin II is a lipophilic, colorless, and odorless crystalline to waxy compound.[1] While some of its physical properties have been determined experimentally, others are predicted based on its chemical structure.

Table 1: Physical and Chemical Properties of Homocapsaicin II

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉NO₃ | [3] |

| Molecular Weight | 319.44 g/mol | [2] |

| CAS Number | 71240-51-2 | [3] |

| IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | [3] |

| Appearance | White crystalline solid | ChemBK |

| Melting Point | 64.5 - 65.5 °C (for Homocapsaicin I) | [4] |

| Boiling Point | 521.3 ± 50.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO), ether, benzene, and chloroform. Practically insoluble in water. | ChemBK, Cayman Chemical |

| Pungency (Scoville Heat Units) | 8,600,000 SHU | [1] |

Spectral Data

Detailed spectral analyses are essential for the identification and quantification of Homocapsaicin II. The following provides an overview of the key spectroscopic data.

Table 2: Spectral Data for Homocapsaicin II

| Technique | Data Highlights |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | A comprehensive review of ¹H and ¹³C NMR data for 159 natural and synthetic capsaicinoids, including homocapsaicin, has been published, providing a key reference for structural elucidation.[6][7] |

| Mass Spectrometry (MS) | Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of Homocapsaicin II. Characteristic fragment ions at m/z 137, 122, and 94, corresponding to the vanillyl moiety, are key identifiers.[8] |

| Infrared (IR) Spectroscopy | IR spectra are available through spectral databases and can be used for functional group identification.[3] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | In methanol, capsaicinoids exhibit a maximum absorbance at approximately 280 nm.[9] |

Experimental Protocols

The extraction, purification, and analysis of Homocapsaicin II are critical for research and development. The following protocols are generalized from common methods used for capsaicinoids.

Protocol 1: Extraction of Capsaicinoids from Capsicum Fruit

This protocol describes a standard Soxhlet extraction method.

-

Sample Preparation: Dry the Capsicum fruit at 60°C for 48 hours and grind it into a fine powder.

-

Soxhlet Extraction:

-

Place 10 g of the dried pepper powder into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 200 mL of methanol to a round-bottom flask attached to the extractor.

-

Heat the methanol to its boiling point and allow the extraction to proceed for 6-8 hours.

-

-

Solvent Evaporation: After extraction, remove the solvent from the extract using a rotary evaporator at 50°C under reduced pressure to obtain the oleoresin.

-

Storage: Store the oleoresin at -20°C until further purification or analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Homocapsaicin II

This protocol provides a general method for the quantification of capsaicinoids.

-

Standard Preparation: Prepare a stock solution of Homocapsaicin II standard in methanol at a concentration of 1 mg/mL. Create a series of dilutions ranging from 1 to 100 µg/mL to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the extracted oleoresin in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) or a gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Identify the Homocapsaicin II peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

The biological effects of Homocapsaicin II are believed to be mediated through the same primary mechanism as capsaicin, which involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[10][11][12] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons.

TRPV1 Signaling Pathway